3-(Methylsulfonyl)benzylamine hydrochloride

Solubility Enhancement Formulation Consistency Biological Assay Reproducibility

Researchers requiring precise regioisomeric identity and consistent solubility for Factor Xa inhibitor SAR often face variability with free base or non-meta isomers. This crystalline hydrochloride salt solves that. • Meta-methylsulfonyl group reduces LogP by ~1.16 units vs. unsubstituted benzylamine, enabling lipophilicity modulation in lead optimization. • Hydrochloride salt ensures uniform aqueous solubility and ionization state, eliminating batch-to-batch variability. • Validated core for potent Factor Xa inhibitors (e.g., DPC423, Ki = 0.15 nM) and patent-documented molecular architectures.

Molecular Formula C8H12ClNO2S
Molecular Weight 221.699
CAS No. 855267-50-4
Cat. No. B580239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylsulfonyl)benzylamine hydrochloride
CAS855267-50-4
Synonyms3-(Methylsulfonyl)benzenemethanamine Hydrochloride;  1-[3-(Methylsulfonyl)phenyl]methanamine Hydrochloride;  [3-(Methylsulfonyl)phenyl]methanamine Hydrochloride;  m-(Methylsulfonyl)benzylamine Hydrochloride
Molecular FormulaC8H12ClNO2S
Molecular Weight221.699
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)CN.Cl
InChIInChI=1S/C8H11NO2S.ClH/c1-12(10,11)8-4-2-3-7(5-8)6-9;/h2-5H,6,9H2,1H3;1H
InChIKeyIIWJGYTVYJXGTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methylsulfonyl)benzylamine Hydrochloride: Procurement & Physicochemical Profile


3-(Methylsulfonyl)benzylamine hydrochloride (CAS 855267-50-4) is a meta-substituted methylsulfonyl benzylamine derivative, supplied as the hydrochloride salt (molecular formula C8H12ClNO2S, MW 221.70 g/mol) [1]. This compound comprises a primary amine-bearing benzyl core with a strongly electron-withdrawing methylsulfonyl substituent at the 3-position [2]. As a crystalline solid, the hydrochloride salt enhances aqueous solubility and facilitates accurate formulation in biological assay systems compared to the free base form, with calculated properties including LogP of -0.06, polar surface area of 60.16 Ų, and compliance with Lipinski's Rule of Five [3]. The 3-substitution pattern differentiates this compound from its 2- and 4-regioisomeric analogs, establishing its specific utility as a structurally defined synthetic intermediate and research tool [4].

3-(Methylsulfonyl)benzylamine Hydrochloride: Positional Isomer Specificity


The precise substitution pattern and salt form of 3-(methylsulfonyl)benzylamine hydrochloride confer unique physicochemical and biological properties that preclude simple substitution with its 2- or 4-regioisomers [1]. The meta-positioned methylsulfonyl group establishes a distinct electronic environment and spatial geometry that diverges from ortho- and para-substituted analogs, directly influencing intermolecular interactions, binding site complementarity, and downstream functional outcomes in both synthetic and biological applications [2]. Critically, the hydrochloride salt form guarantees consistent aqueous solubility and ionization state, a parameter that is not uniformly maintained across vendor-supplied free base variants, thereby introducing unacceptable experimental variability [3]. The following quantitative evidence provides a rigorous basis for compound-specific selection and procurement.

3-(Methylsulfonyl)benzylamine Hydrochloride: Key Analog Comparison


Enhanced Aqueous Solubility: Salt vs. Free Base

The hydrochloride salt of 3-(methylsulfonyl)benzylamine is specifically required to achieve reliable aqueous dissolution for in vitro and in vivo studies [1]. The free base form (CAS 771573-22-9) is a less water-soluble liquid that may exhibit batch-dependent solubility characteristics [2]. The salt form provides a crystalline solid with defined stoichiometry, ensuring accurate gravimetric preparation of stock solutions [3].

Solubility Enhancement Formulation Consistency Biological Assay Reproducibility

Factor Xa Inhibition: Regioisomeric Selectivity

The meta-substituted 3-(methylsulfonyl)benzylamine motif is a critical component of the highly selective Factor Xa inhibitor DPC423 [1]. DPC423, which incorporates the 3-(aminomethyl)phenyl methylsulfone substructure, exhibits a Ki of 0.15 nM for Factor Xa, with marked selectivity over trypsin (Ki = 60 nM) and thrombin (Ki = 600 nM) [2]. The corresponding ortho-substituted analog (2-aminomethylphenyl derivative, DPC602) was also investigated but exhibited distinct pharmacokinetic and metabolic profiles [3].

Structure-Activity Relationship Enzyme Inhibition Drug Discovery

Methylsulfonyl Group: pKa and LogD Modulation

The methylsulfonyl group at the meta position significantly influences the compound's ionization and lipophilicity . Calculated properties for 3-(methylsulfonyl)benzylamine hydrochloride indicate a pKa of 19.70 (acidic proton on sulfonamide nitrogen), LogP of -0.06, and LogD (pH 7.4) of -1.44 [1]. These values differ markedly from unsubstituted benzylamine (pKa ~9.3, LogP ~1.1), demonstrating the strong electron-withdrawing effect of the methylsulfonyl group, which reduces basicity and increases hydrophilicity [2].

Physicochemical Profiling ADME Prediction Medicinal Chemistry

Synthetic Intermediate in Patent Literature

3-(Methylsulfonyl)benzylamine hydrochloride is explicitly claimed as a synthetic intermediate in multiple patent applications [1]. For instance, a 2021 patent (CN110627694B) describes a method for reclaiming 3-ethoxyl-4-methoxyl-α-[(methylsulfonyl)methyl]-benzylamine, highlighting the industrial relevance of methylsulfonyl-substituted benzylamine scaffolds [2]. The meta-substitution pattern is essential for the subsequent synthetic transformations, and the hydrochloride salt is specifically employed to facilitate purification and handling .

Organic Synthesis Building Block Pharmaceutical Intermediates

3-(Methylsulfonyl)benzylamine Hydrochloride: Validated R&D Applications


Selective Factor Xa Inhibitor Development

The meta-substituted benzylamine core, as exemplified by 3-(methylsulfonyl)benzylamine hydrochloride, serves as a critical pharmacophoric element in the design of highly potent and selective Factor Xa inhibitors [5]. Procurement of this specific regioisomer is essential for structure-activity relationship studies aimed at replicating or improving upon the Ki = 0.15 nM potency and >400-fold selectivity observed for DPC423 .

Physicochemical Property Optimization

The pronounced electron-withdrawing effect of the 3-methylsulfonyl group, which reduces LogP by approximately 1.16 units relative to unsubstituted benzylamine, makes this compound a valuable tool for modulating lipophilicity and basicity in lead optimization campaigns [5]. Its crystalline hydrochloride salt form further ensures consistent solubility and accurate dosing in in vitro ADME assays .

Benzylamine-Derived Bioactive Molecule Synthesis

This compound is a validated building block for constructing more elaborate molecular architectures, as documented in patent literature [5]. The meta-substitution pattern provides a unique vector for further functionalization, enabling the synthesis of regioisomerically pure intermediates for pharmaceutical and agrochemical research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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